molecular formula C27H21ClN2O2S B4374772 4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

Cat. No.: B4374772
M. Wt: 473.0 g/mol
InChI Key: ZOCJXICHGOGUTC-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of chloro, methylphenyl, and naphthylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methylphenyl groups: This can be done through Friedel-Crafts alkylation using methylbenzene and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation with naphthylsulfonyl chloride: The final step involves the reaction of the pyrazole derivative with naphthylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methylphenyl, and naphthylsulfonyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the naphthylsulfonyl group.

    3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the chloro and naphthylsulfonyl groups.

    1-(2-naphthylsulfonyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and methylphenyl groups.

Uniqueness

4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the naphthylsulfonyl group, in particular, may enhance its interactions with biological targets or its stability in chemical reactions.

Properties

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-naphthalen-2-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O2S/c1-18-7-11-21(12-8-18)26-25(28)27(22-13-9-19(2)10-14-22)30(29-26)33(31,32)24-16-15-20-5-3-4-6-23(20)17-24/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJXICHGOGUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE
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4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL (2-NAPHTHYL) SULFONE

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